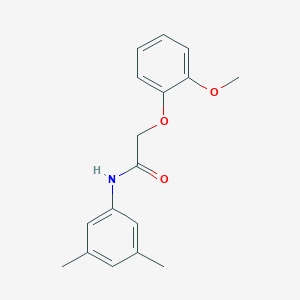
N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide, also known as EPTA, is a chemical compound that has been extensively studied in the scientific community. EPTA belongs to the class of thiomorpholine-containing compounds and has shown potential as a therapeutic agent in various diseases.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is not fully understood, but several studies have suggested that it acts by inhibiting specific enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which may help in the treatment of Alzheimer's disease. This compound has also been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in the breakdown of extracellular matrix proteins. This inhibition may help in the treatment of cancer and inflammation.
Biochemical and physiological effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and epilepsy.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has several advantages for lab experiments. It is easy to synthesize, and its chemical structure is well-characterized. This compound has also been shown to exhibit potent biological activity, making it a useful tool for studying various diseases. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, this compound has poor solubility in water, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide. One direction is to investigate its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to investigate the safety and efficacy of this compound in human clinical trials. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in future research.
合成法
The synthesis of N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide involves the reaction of 4-ethoxyaniline with ethyl chloroacetate to form N-(4-ethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with thiosemicarbazide to form N-(4-ethoxyphenyl)-2-(thiosemicarbazone)acetamide. Finally, the thiosemicarbazone group is oxidized to form this compound. The synthesis of this compound has been reported in several scientific publications, and the compound has been synthesized using various methods.
科学的研究の応用
N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Several scientific studies have demonstrated the efficacy of this compound in these diseases, and the compound has shown promising results in pre-clinical studies.
特性
分子式 |
C14H18N2O3S |
|---|---|
分子量 |
294.37 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |
InChI |
InChI=1S/C14H18N2O3S/c1-2-19-11-5-3-10(4-6-11)16-13(17)9-12-14(18)15-7-8-20-12/h3-6,12H,2,7-9H2,1H3,(H,15,18)(H,16,17) |
InChIキー |
UADRULWGTXCBKG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCS2 |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)
![N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B259001.png)
![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)


![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)


![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)
![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)
